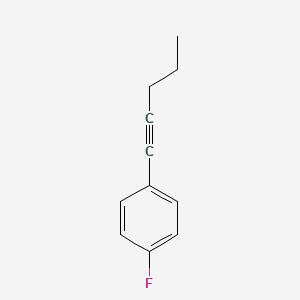

1-Fluoro-4-(pent-1-yn-1-yl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzene, 1-fluoro-4-(1-pentynyl)-: is an organic compound with the molecular formula C11H11F . It is a derivative of benzene, where a fluorine atom is attached to the benzene ring at the first position, and a pentynyl group is attached at the fourth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzene, 1-fluoro-4-(1-pentynyl)- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of fluorobenzene with 1-pentyne in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Benzene, 1-fluoro-4-(1-pentynyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding alkane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, benzene, 1-fluoro-4-(1-pentynyl)- is used as a building block for the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atom can serve as a marker in various spectroscopic techniques .

Medicine: In medicinal chemistry, derivatives of benzene, 1-fluoro-4-(1-pentynyl)- are explored for their potential pharmacological activities. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mécanisme D'action

The mechanism of action of benzene, 1-fluoro-4-(1-pentynyl)- involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, while the alkyne group can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparaison Avec Des Composés Similaires

Benzene, 4-pentynyl-: Similar structure but lacks the fluorine atom.

1-Fluoro-4-(1-pentynyl)benzene: Another name for the same compound.

Fluorobenzene: Contains only the fluorine substituent without the pentynyl group.

Uniqueness: Benzene, 1-fluoro-4-(1-pentynyl)- is unique due to the presence of both a fluorine atom and a pentynyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical interactions. These features make it a valuable compound in various fields of research and industry .

Activité Biologique

1-Fluoro-4-(pent-1-yn-1-yl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

This compound, with the chemical formula C9H9F, features a fluorine atom attached to a phenyl ring that is further substituted with a pent-1-yne functional group. This unique structure is believed to influence its biological activity, particularly in terms of lipophilicity and electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, including:

1. Antimicrobial Activity:

- Studies have shown that compounds with similar structures can exhibit antimicrobial properties. For instance, derivatives of fluorinated benzene compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria .

- In particular, fluorinated compounds are often more effective due to their enhanced membrane permeability and interaction with bacterial cell walls.

2. Anticancer Potential:

- Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structural motifs have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- A structure–activity relationship (SAR) analysis indicates that the presence of the fluorine atom plays a crucial role in enhancing the cytotoxicity of these compounds against cancer cell lines.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses can be drawn from related compounds:

1. Interaction with Enzymes:

- Fluorinated compounds often interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. For example, they may act as competitive inhibitors by mimicking natural substrates .

2. Modulation of Cell Signaling Pathways:

- There is evidence suggesting that such compounds can modulate key signaling pathways involved in cell growth and apoptosis, such as the MAPK/ERK pathway, which is critical in cancer progression .

Case Studies and Research Findings

A review of recent literature highlights several case studies focusing on similar fluorinated compounds:

Propriétés

Numéro CAS |

445424-02-2 |

|---|---|

Formule moléculaire |

C11H11F |

Poids moléculaire |

162.20 g/mol |

Nom IUPAC |

1-fluoro-4-pent-1-ynylbenzene |

InChI |

InChI=1S/C11H11F/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-3H2,1H3 |

Clé InChI |

PMDSAWFBRSSBBR-UHFFFAOYSA-N |

SMILES canonique |

CCCC#CC1=CC=C(C=C1)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.